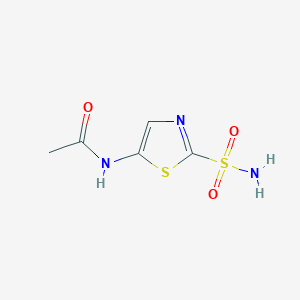
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of aminothiazoles.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is similar to other thiazole derivatives, such as N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and various thiazole-based drugs. its unique structural features and biological activities set it apart from these compounds. The presence of the sulfamoyl group and the specific substitution pattern contribute to its distinct properties.
List of Similar Compounds
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Thiazole-based drugs
Other thiazole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C5H7N3O3S2 |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-4-2-7-5(12-4)13(6,10)11/h2H,1H3,(H,8,9)(H2,6,10,11) |
InChI-Schlüssel |
CEGJNUDFPDAUCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=C(S1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


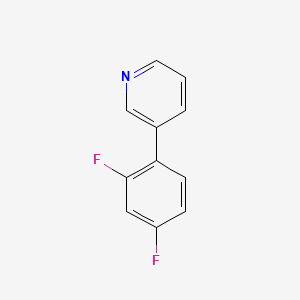
![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)
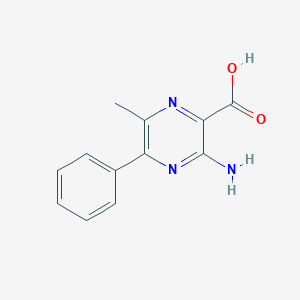

![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
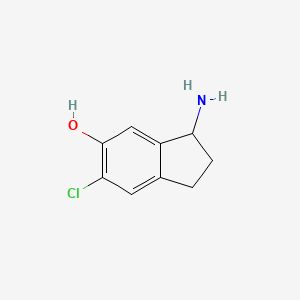
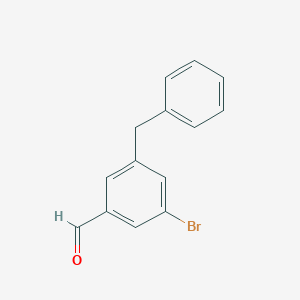
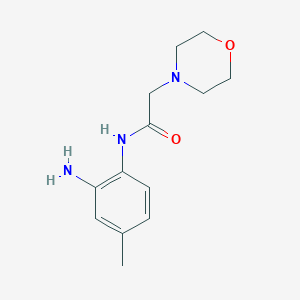
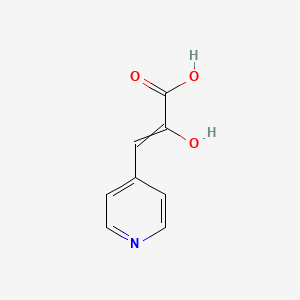
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
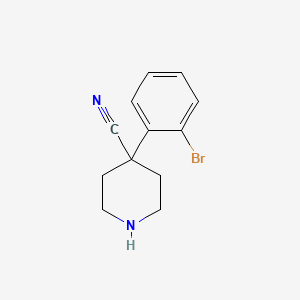

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
